

# The Synthetic Versatility of 4-Hydroxy-3-methoxy-beta-nitrostyrene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitroethyl)phenol

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This in-depth technical guide explores the significant synthetic utility of 4-hydroxy-3-methoxy-beta-nitrostyrene, a versatile building block in modern organic synthesis. Derived from vanillin, this compound serves as a valuable precursor for a wide array of complex molecules and bioactive compounds due to its unique electronic and structural features. The presence of a Michael acceptor, an aromatic ring with electron-donating substituents, and a nitro group that can be readily transformed into other functionalities makes it a powerful tool for the construction of diverse molecular architectures.

## Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data are crucial for the unambiguous identification and characterization of 4-hydroxy-3-methoxy-beta-nitrostyrene. While some commercial suppliers note that analytical data is not routinely collected for this specific compound, the following tables summarize available data from various sources and for the closely related analog, trans-4-methoxy-beta-nitrostyrene, for comparative purposes.

Table 1: Physicochemical Properties

Property	4-Hydroxy-3-methoxy-beta-nitrostyrene	trans-4-Methoxy-beta-nitrostyrene
CAS Number	6178-42-3[1][2]	5576-97-6
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub> [2]	C <sub>9</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	195.17 g/mol [2]	179.17 g/mol [3]
Melting Point	168-170 °C[2]	86-88 °C[4]
Boiling Point	Not available	Not available
Density	Not available	Not available
Appearance	Yellow solid	Yellow needle-like or flake-like crystals[4]

Table 2: Spectroscopic Data for trans-4-Methoxy-beta-nitrostyrene (Reference)

Spectroscopy	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 7.98 (d, J=13.7 Hz, 1H), 7.55 (d, J=9.0 Hz, 1H), 7.50 (d, J=13.7 Hz, 2H), 6.97 (d, J=8.5 Hz, 2H), 3.87 (s, 3H)
<sup>13</sup> C NMR	Data not readily available in searched sources.
IR (KBr)	Key peaks expected around 1630 cm <sup>-1</sup> (C=C), 1510 cm <sup>-1</sup> & 1340 cm <sup>-1</sup> (NO <sub>2</sub> )
Mass Spec (GC-MS)	m/z 179 (M+), 132, 89, 77[5]

## Key Synthetic Transformations and Experimental Protocols

4-Hydroxy-3-methoxy-beta-nitrostyrene is a versatile substrate for a variety of synthetic transformations, primarily leveraging the reactivity of the nitroalkene moiety.

## Synthesis of 4-Hydroxy-3-methoxy-beta-nitrostyrene

The most common method for the synthesis of 4-hydroxy-3-methoxy-beta-nitrostyrene is the Henry-Knoevenagel condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane.

Experimental Protocol: Synthesis of 3,4-dimethoxy- $\beta$ -nitrostyrene derivatives (General Procedure)

This protocol for a related compound can be adapted. A mixture of the corresponding benzaldehyde (e.g., vanillin), nitromethane, and a catalyst such as ammonium acetate in a suitable solvent like glacial acetic acid is typically heated. For instance, a mixture of 3,4-dimethoxybenzaldehyde (14 mmol), nitromethane (256 mmol), and ammonium acetate (48 mmol) in glacial acetic acid (5 mL) was reacted to yield the product.<sup>[6]</sup> The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization.<sup>[6]</sup>

## Michael Addition Reactions

The electron-withdrawing nitro group renders the  $\beta$ -carbon of the nitroalkene electrophilic, making it an excellent Michael acceptor for a wide range of nucleophiles, including carbanions, amines, and thiols. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.

Experimental Protocol: Michael Addition of 1,3-Dicarbonyl Compounds (Grinding Method)

An environmentally friendly, solvent-free approach involves the grinding of  $\beta$ -nitrostyrene (0.1 mmol) and a 1,3-dicarbonyl compound (0.1 mmol) in a mortar and pestle. The reaction proceeds rapidly, often within minutes, to afford the Michael adduct in high yield. This method has been shown to be effective for various substituted nitrostyrenes.

## Cycloaddition Reactions

4-Hydroxy-3-methoxy-beta-nitrostyrene can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and azides. This provides a direct route to five-membered heterocyclic rings, which are prevalent in many biologically active molecules.

Experimental Protocol: [3+2] Cycloaddition with a Nitron (General Procedure)

A solution of the  $\beta$ -nitrostyrene (0.2 mmol) and a nitron (0.3 mmol) in a high-boiling solvent such as toluene (2 mL) is heated in a sealed tube at elevated temperatures (e.g., 110 °C) for several hours.[7] After cooling, the solvent is removed under reduced pressure, and the resulting cycloadducts are purified by column chromatography.[7]

## Reduction of the Nitro Group

The nitro group of 4-hydroxy-3-methoxy-beta-nitrostyrene can be selectively reduced to an amine, providing access to valuable phenethylamine derivatives. These compounds are important pharmacophores and intermediates in drug discovery. Various reducing agents can be employed, with the choice depending on the desired level of selectivity (i.e., reduction of the nitro group without affecting the double bond or other functional groups).

## Application in the Synthesis of Bioactive Molecules

A significant application of 4-hydroxy-3-methoxy-beta-nitrostyrene lies in its use as a starting material for the synthesis of biologically active compounds.

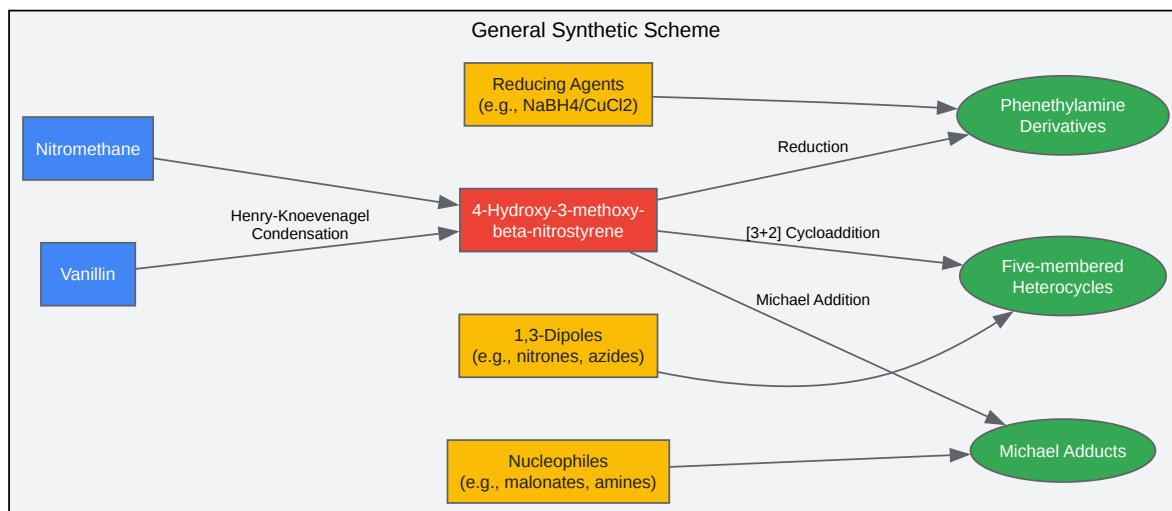
## Synthesis of CYT-Rx20 and its Anticancer Activity

A prominent example is the synthesis of CYT-Rx20 (3'-hydroxy-4'-methoxy- $\beta$ -methyl- $\beta$ -nitrostyrene), a derivative that has demonstrated potent anticancer activity in various cancer cell lines, including colorectal and ovarian cancer.[8]

CYT-Rx20 has been shown to induce cancer cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS), which leads to DNA damage and mitochondrial dysfunction.[8] Furthermore, it has been found to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/AKT and STAT3 pathways.

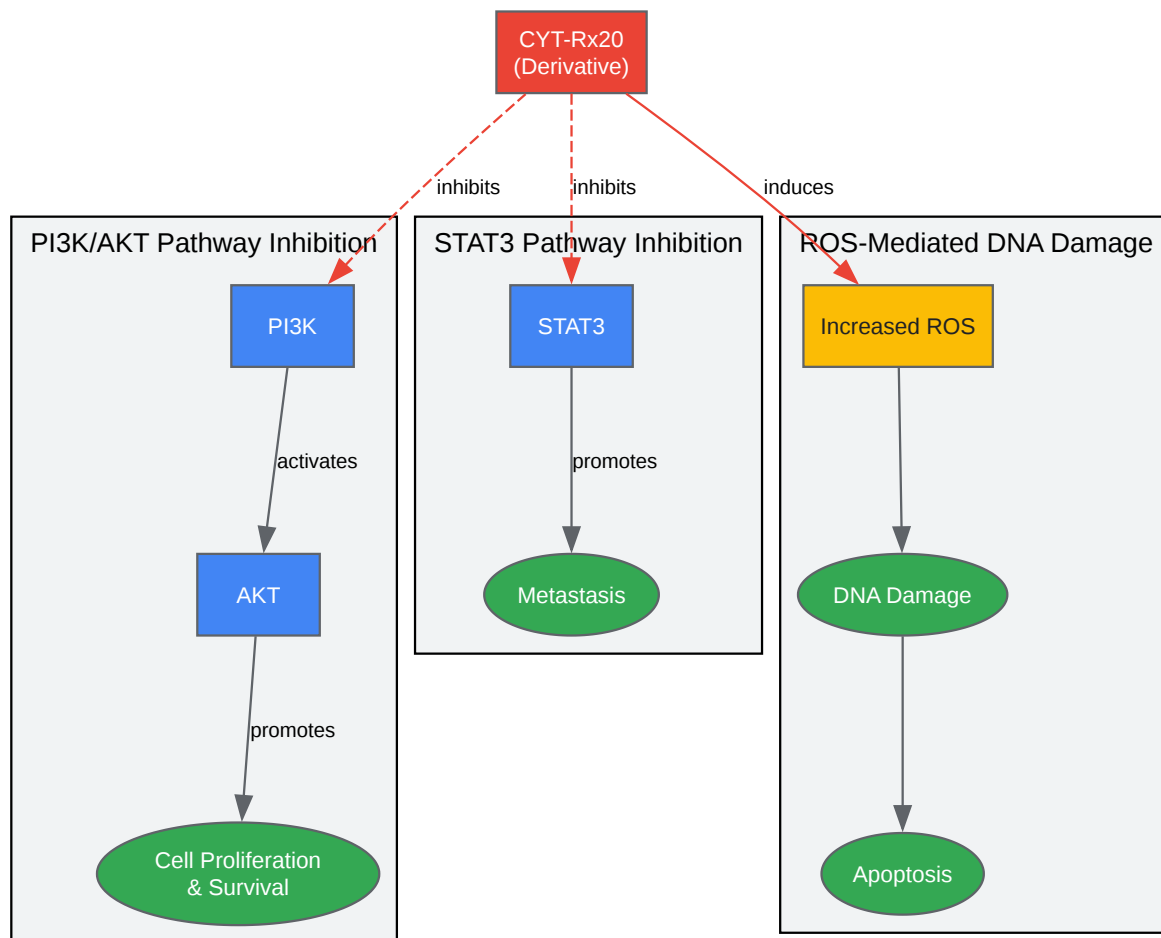
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthetic utility and biological activity of compounds derived from 4-hydroxy-3-methoxy-beta-nitrostyrene.



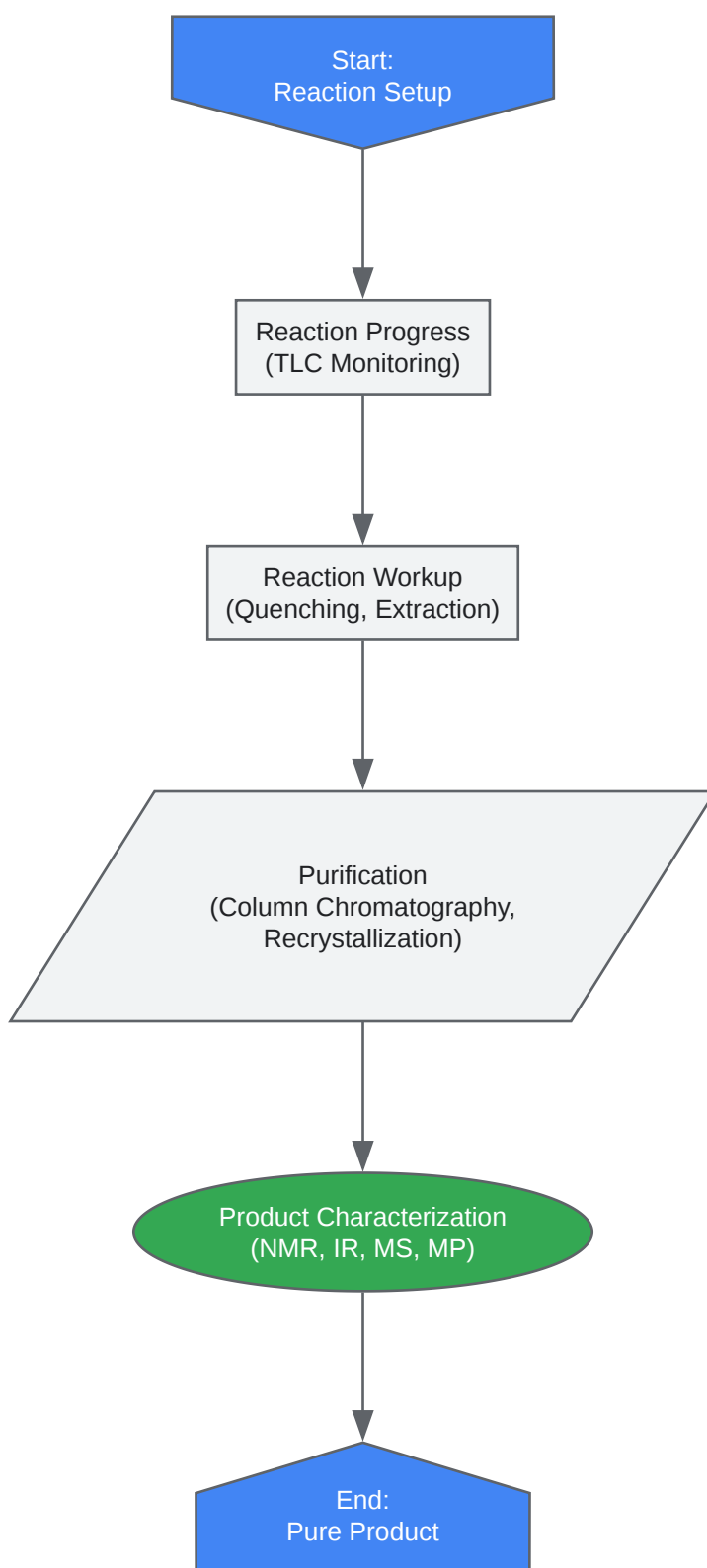
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Caption: Synthetic pathways originating from 4-hydroxy-3-methoxy-beta-nitrostyrene.



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Caption: Signaling pathways affected by the derivative CYT-Rx20.



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Caption: A generalized experimental workflow for synthesis.

## Conclusion

4-Hydroxy-3-methoxy-beta-nitrostyrene is a highly valuable and versatile building block in organic synthesis. Its facile preparation from readily available starting materials, coupled with the rich chemistry of the nitroalkene functionality, provides access to a diverse range of molecular scaffolds. Its demonstrated utility in the synthesis of bioactive compounds, such as the anticancer agent CYT-Rx20, underscores its importance for drug discovery and development. This guide provides a foundational understanding of its properties, reactivity, and applications, aiming to stimulate further research and innovation in the use of this powerful synthetic intermediate.

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